molecular formula C22H31NO4S B560438 STCA CAS No. 1266573-85-6

STCA

Cat. No.: B560438
CAS No.: 1266573-85-6
M. Wt: 405.553
InChI Key: AXDYDFJBKQJLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulphoxythiocarbamate alkyne (STCA) is a mildly electrophilic compound that selectively targets cysteine residues in proteins. It has been studied for its potential as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of oncogenic client proteins. By forming stable thiocarbamate adducts with cysteine residues, this compound destabilizes these client proteins, leading to the inhibition of cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

STCA can be synthesized through a multi-step chemical process. One common method involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then treated with an alkyne to produce the final sulphoxythiocarbamate alkyne compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

STCA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

STCA has a wide range of applications in scientific research:

Mechanism of Action

STCA exerts its effects by selectively targeting cysteine residues in proteins, particularly HSP90. By forming stable thiocarbamate adducts, it destabilizes the client proteins of HSP90, such as RAF1, HER2, CDK1, CHK1, and mutant p53. This leads to the inhibition of cancer cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

STCA is unique in its ability to selectively target cysteine residues in HSP90 without interfering with the ATP-binding ability of the chaperone. This selective targeting makes it a promising candidate for cancer therapy, as it can destabilize multiple oncogenic proteins simultaneously .

Properties

CAS No.

1266573-85-6

Molecular Formula

C22H31NO4S

Molecular Weight

405.553

IUPAC Name

1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide

InChI

InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3

InChI Key

AXDYDFJBKQJLCU-UHFFFAOYSA-N

SMILES

CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C

Synonyms

N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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